molecular formula C10H10O3 B1604670 3-Acetyl-2-methylbenzoic acid CAS No. 393516-78-4

3-Acetyl-2-methylbenzoic acid

Cat. No.: B1604670
CAS No.: 393516-78-4
M. Wt: 178.18 g/mol
InChI Key: BCLPLXPYKPSXAN-UHFFFAOYSA-N
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Description

3-Acetyl-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is a derivative of benzoic acid, characterized by the presence of a methyl group and an acetyl group attached to the benzene ring. The molecular formula of this compound is C10H10O3, and it has a molecular weight of 178.18 g/mol .

Mechanism of Action

Biochemical Pathways

In the presence of Na2CO3, the cascade process consists of the cyclization of 2-acetylbenzoic acid and nucleophilic ring-opening reaction of isatoic anhydride to furnish isobenzofuranone derivatives with high efficiency .

Action Environment

The action of 2-Methyl-3-acetylbenzoic acid can be influenced by various environmental factors. For instance, the presence of Na2CO3 is necessary for the cascade process that leads to the formation of isobenzofuranone derivatives . Additionally, the nature of the 3’-substituent in the benzothiazole structure can dictate the predominant metabolic transformation process

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetyl-2-methylbenzoic acid can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)(\text{COCH}_3) ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the oxidation of 3-nitro-o-xylene using oxygen gas in the presence of an organic solvent and a catalyst. The reaction is carried out at temperatures between 90-100°C, followed by cooling, filtration, and purification steps .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: 2-Methyl-3-carboxybenzoic acid.

    Reduction: 2-Methyl-3-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    3-Acetylbenzoic acid: Similar in structure but lacks the methyl group.

    2-Methylbenzoic acid: Similar but lacks the acetyl group.

    3-Methylbenzoic acid: Similar but lacks the acetyl group.

Uniqueness: 3-Acetyl-2-methylbenzoic acid is unique due to the presence of both a methyl and an acetyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for diverse synthetic applications and the formation of unique derivatives with potential biological activities.

Properties

IUPAC Name

3-acetyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-8(7(2)11)4-3-5-9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLPLXPYKPSXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646545
Record name 3-Acetyl-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393516-78-4
Record name 3-Acetyl-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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